Menadiol dipropionate
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Overview
Description
Menadiol dipropionate, also known as 1,4-naphthalenediol, 2-methyl-, 1,4-dipropanoate, is a synthetic derivative of menadione (vitamin K3). It is a naphthoquinone derivative and is part of the vitamin K group. This compound is not found in nature and is synthesized for various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menadiol dipropionate can be synthesized through the reduction of menadione (2-methyl-1,4-naphthoquinone) using sodium dithionite. The reduction process converts menadione to menadiol, which is then esterified with propionic anhydride to form this compound .
Industrial Production Methods
Industrial production of this compound involves the large-scale reduction of menadione followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of solvents like chloroform and ethanol to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Menadiol dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to menadione under specific conditions.
Reduction: The compound can be reduced to form menadiol.
Substitution: This compound can undergo substitution reactions where the propionate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is commonly used for the reduction of menadione to menadiol.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Menadione
Reduction: Menadiol
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Menadiol dipropionate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its role in cellular processes and its potential as an antioxidant.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, antifungal, antimalarial, and anthelmintic activities.
Industry: Used in the production of vitamin K derivatives and other related compounds
Mechanism of Action
Menadiol dipropionate exerts its effects through its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of these proteins, which are involved in various physiological functions, including blood coagulation .
Comparison with Similar Compounds
Menadiol dipropionate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Menadione (Vitamin K3): A precursor to this compound, used in the synthesis of vitamins K1 and K2.
Menadiol (Vitamin K4): The reduced form of menadione, used in various biological applications.
Phylloquinone (Vitamin K1): A naturally occurring form of vitamin K, essential for blood clotting.
Menaquinone (Vitamin K2): Another naturally occurring form of vitamin K, involved in bone health and cardiovascular function
This compound stands out due to its synthetic origin and its specific applications in research and industry.
Properties
CAS No. |
63019-16-9 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(3-methyl-4-propanoyloxynaphthalen-1-yl) propanoate |
InChI |
InChI=1S/C17H18O4/c1-4-15(18)20-14-10-11(3)17(21-16(19)5-2)13-9-7-6-8-12(13)14/h6-10H,4-5H2,1-3H3 |
InChI Key |
CFVWAZUILCCFKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CC)C |
Origin of Product |
United States |
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